molecular formula C11H18N4O B1489025 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 1378456-39-3

3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B1489025
CAS No.: 1378456-39-3
M. Wt: 222.29 g/mol
InChI Key: PAZJZXDNUZFWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted with a methyl group at position 1 and a 3-(aminomethyl)piperidin-1-yl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14-6-4-13-10(11(14)16)15-5-2-3-9(7-12)8-15/h4,6,9H,2-3,5,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZJZXDNUZFWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-(3-(Aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one, also known by its CAS number 1378456-39-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C10H15N3OC_{10}H_{15}N_3O with a molecular weight of approximately 181.25 g/mol. The structure includes a piperidine ring and a pyrazinone moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H15N3O
Molecular Weight181.25 g/mol
CAS Number1378456-39-3

The primary mechanism of action for 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one involves the inhibition of specific protein kinases, particularly serine/threonine-protein kinase Chk1. This inhibition disrupts the cell cycle and can lead to cell cycle arrest or apoptosis, especially in cancer cells.

Key Mechanisms:

  • Chk1 Inhibition: Leads to the disruption of the DNA damage response pathway.
  • Cell Cycle Arrest: Induces apoptosis in response to DNA damage.

Biochemical Pathways

The compound interacts with various biochemical pathways including:

  • Cell Signaling: Modulates activity of kinases involved in signaling pathways.
  • Neurotransmitter Regulation: Influences cholinesterase enzymes, affecting neurotransmitter levels in the nervous system.

Cellular Effects

Studies have shown that this compound can affect cellular processes such as:

  • Enzyme Activity Modulation: Inhibits cholinesterase, increasing acetylcholine levels.
  • Gene Expression Changes: Alters phosphorylation states of key signaling proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that compounds similar to 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines through Chk1 inhibition .
  • Neuropharmacological Effects : Research indicated that this compound could modulate synaptic transmission by inhibiting cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
  • Pharmacokinetic Studies : In vivo studies have shown that the compound exhibits favorable pharmacokinetic properties, maintaining stability under physiological conditions while demonstrating effective bioavailability .

Dosage Effects in Animal Models

Dosage studies reveal that lower doses of 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one can effectively modulate enzyme activity without significant toxicity. Higher doses may lead to more pronounced effects but also increase the risk of adverse reactions.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Recent research highlights the compound's potential as an inhibitor of PTPs, specifically SHP2. PTPs are critical regulators of cellular signaling pathways that influence cell growth and differentiation. Dysregulation of these pathways is often implicated in cancer progression.

Case Study: SHP2 Inhibition

A patent (US10561655B2) describes the synthesis and use of various compounds, including 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one, as selective inhibitors of SHP2. The inhibition of SHP2 can lead to reduced tumor growth in various cancer models by restoring the activity of tumor suppressor pathways that are often silenced in cancerous cells .

Anticancer Activity

The compound's structure suggests it may interact with multiple biological targets, making it a candidate for anticancer drug development. In vitro studies have shown that derivatives of pyrazinones exhibit cytotoxic effects against several cancer cell lines.

Research Findings

In studies involving human cancer cell lines, compounds similar to 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one demonstrated significant inhibition of cell proliferation and induction of apoptosis. These findings suggest that further exploration into its mechanism of action could yield valuable insights into its therapeutic potential against malignancies .

Neuropharmacological Applications

The piperidine moiety in the compound is known for its neuroactive properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders.

Potential Mechanisms

The interaction with serotonin receptors has been noted in related compounds, suggesting that 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one may influence mood regulation and cognitive functions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
SHP2 InhibitionSelective inhibition leading to reduced tumor growth
Anticancer ActivityInduction of apoptosis in cancer cell lines
Neuropharmacological EffectsPotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
  • Example: Pyrido[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-3,6-dimethyl- (CAS: 159104-35-5) Key Differences: Contains a fused pyridine-pyrazinone system with dihydro and methyl groups. Lacks the aminomethyl-piperidine substituent. Implications: Reduced basicity and altered solubility compared to the target compound.
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
  • Example: 12-(3-Aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one Key Differences: Larger fused-ring system with a pyrimido-pyrimidinone core. Incorporates a methylpiperazine group instead of aminomethyl-piperidine. Implications: Increased molecular weight (MW: ~600 g/mol) may reduce bioavailability. The methylpiperazine substituent enhances water solubility but may alter target selectivity .
Piperidine-Linked Pyridinones
  • Example: 3-(Aminomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one Key Differences: Pyridinone core (one nitrogen) instead of pyrazinone. Cyclopropylmethyl substitution introduces steric bulk. Cyclopropyl groups may improve metabolic stability but lower solubility .
Aminopyrazine Inhibitors
  • Example: (-)-(3S,4S)-1-(3-Amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl)-3-methylpiperidine-4-carboxylic Acid Activity: Demonstrated binding to enzymatic targets (e.g., kinases) with IC50 values in the nanomolar range.
Piperazine/Thioether Derivatives
  • Example: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one Activity: Targets G protein-coupled receptors (GPCRs) with submicromolar affinity. Comparison: Replacement of piperazine with aminomethyl-piperidine in the target compound may enhance metabolic stability and blood-brain barrier penetration .

ADME Profiles

Property Target Compound Pyrido[2,3-b]pyrazin-2(1H)-one Piperazine/Thioether Derivative
Molecular Weight ~250 g/mol (estimated) 177.2 g/mol 452.78 g/mol
LogP ~1.5 (predicted) 1.8 (experimental) 3.2 (experimental)
Solubility High (due to aminomethyl) Moderate Low (lipophilic substituents)
Metabolic Stability High (piperidine core) Moderate Low (piperazine susceptibility)

Preparation Methods

Reductive Amination of Cyanohydrins with Pyridinylmethylamines

A notable method for preparing related amine derivatives involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. This method can be adapted for the synthesis of piperidinyl aminomethyl compounds structurally analogous to the target molecule.

  • Starting materials: Cyanohydrins and pyridin-2-yl-methylamine hydrochloride salts.
  • Reaction conditions: The reaction medium is typically alcoholic (methanol) and made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) is employed as a mild reducing agent to facilitate reductive amination at room temperature.
  • Additives: Iron sulfate (FeSO4·7H2O) or other metal salts can be added to suppress side reactions involving cyanide ions.
  • Workup: The reaction mixture is diluted with dichloromethane and water, separated, washed, decolorized with silica and activated charcoal, and then concentrated to isolate the amine product.
  • Outcome: High yields (~94%) of the amine base are obtained, which can be converted into crystalline salts for purification.

This approach is advantageous due to mild conditions, good selectivity, and applicability to various substituted pyridinyl and piperidinyl amines, which are key components of the target molecule.

Construction of Piperidine Core and Functionalization

The piperidine ring bearing the aminomethyl substituent can be synthesized through:

  • Epoxidation and ring-opening: Starting from 1-benzoyl-piperidin-4-one, conversion to an epoxide intermediate followed by treatment with hydrogen fluoride-pyridine complex yields 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
  • Activation and substitution: The hydroxymethyl group is activated as a para-toluenesulfonate ester and then displaced by potassium phthalimide to introduce a protected aminomethyl group.
  • Deprotection: Subsequent removal of the phthalimide group liberates the primary amine functionality on the piperidine ring.
  • Coupling: This functionalized piperidine can then be linked to the pyrazinone moiety via amide or other suitable bonds.

Synthesis of Pyrazinone and Coupling Strategies

The 1-methylpyrazin-2(1H)-one fragment is typically synthesized through established heterocyclic chemistry routes involving:

  • Methylation of pyrazinone precursors.
  • Functionalization at the 3-position to introduce a suitable leaving group or reactive handle for coupling.

Coupling to the piperidinyl aminomethyl intermediate is often achieved via:

These steps require careful control of reaction conditions to preserve the integrity of both heterocyclic systems and achieve high yields of the final compound.

Alternative Synthetic Routes and Optimization

Research into analogues of piperidine-containing heterocycles has demonstrated that:

  • Modifying the piperidine nitrogen substituents (e.g., N-methylation) and aminomethyl group can significantly affect the compound’s properties.
  • Synthetic routes involving amidation, reduction (e.g., with borane-THF complex), and saponification steps are used to prepare analogues with improved bioactivity and physicochemical profiles.
  • Scale-up synthesis has been successfully performed for related compounds, indicating the robustness of these methods.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Reductive amination Cyanohydrin + pyridin-2-yl-methylamine hydrochloride NaBH3CN, DABCO, methanol, room temperature Aminomethyl-substituted piperidine derivative ~94% yield, mild conditions
2 Epoxidation and ring-opening 1-benzoyl-piperidin-4-one HF-pyridine complex 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine Intermediate for amine introduction
3 Activation and substitution Hydroxymethylpiperidine intermediate Para-toluenesulfonyl chloride, K-phthalimide Phthalimidomethyl piperidine derivative Allows protected amine installation
4 Deprotection Phthalimidomethyl piperidine Hydrazine or other deprotection agents Free aminomethyl piperidine Precursor for coupling
5 Coupling Aminomethyl piperidine + methylpyrazinone derivative CDI or other coupling agents Final compound: 3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one High purity, scalable

Research Findings and Considerations

  • The reductive amination method using sodium cyanoborohydride is preferred for its selectivity and mildness, minimizing side reactions and degradation.
  • The use of tertiary amine bases like DABCO enhances reaction efficiency by maintaining a basic environment.
  • Metal salts such as iron sulfate effectively suppress cyanide-related side reactions, improving product purity.
  • Protecting groups like phthalimide enable selective functional group transformations without affecting other sensitive moieties.
  • Optimization of piperidine nitrogen substituents influences the pharmacological profile and synthetic accessibility of analogues.
  • The synthetic routes are amenable to scale-up, allowing production of gram to hundred-gram quantities for research and development purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one
Reactant of Route 2
3-(3-(aminomethyl)piperidin-1-yl)-1-methylpyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.